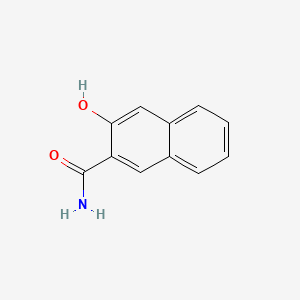

3-Hydroxy-2-naphthamide

Descripción

Propiedades

IUPAC Name |

3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTNTGFZYSCPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063123 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3665-51-8 | |

| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3665-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7M9NQ16EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2.1 Direct Amidation of 3-Hydroxy-2-naphthoic Acid

The most common laboratory and industrial method involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia or primary amines. This amidation is typically conducted by heating the acid with ammonia in the presence of catalysts such as zinc chloride or calcium chloride to enhance the reaction rate and yield.

-

- Heating at elevated temperatures (often reflux conditions)

- Use of catalysts like ZnCl₂ or CaCl₂ to promote amide bond formation

- Solvent-free or in polar solvents depending on scale and equipment

-

- Continuous flow reactors are employed to improve reaction efficiency and product consistency.

- Advanced catalytic systems are used to maximize yield and purity.

- Process optimization focuses on reducing reaction time and by-product formation.

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Reactants | 3-Hydroxy-2-naphthoic acid + NH₃ | Same, with optimized stoichiometry |

| Catalyst | ZnCl₂ or CaCl₂ | Advanced catalytic systems |

| Temperature | Reflux (~100-150°C) | Controlled heating, possibly higher |

| Reaction Time | Several hours | Reduced via continuous flow |

| Solvent | Sometimes polar solvents | Solvent-free or optimized solvents |

| Yield | Moderate to high (70-90%) | High yield with purity control |

Alternative Preparation via Ester Intermediates

A multi-step synthetic approach involves first converting 3-hydroxy-2-naphthoic acid into its methyl ester, followed by conversion to the amide or hydroxamic acid derivatives.

- 3-Hydroxy-2-naphthoic acid is reacted with methanol in the presence of concentrated sulfuric acid at approximately 65°C for 6 hours.

- The methyl ester is isolated by removing unreacted methanol under reduced pressure.

- Yields of methyl ester are reported around 85%.

3.2 Conversion to Hydroxamic Acid

- The methyl ester is reacted with hydroxylamine hydrochloride in aqueous sodium hydroxide solution at 50°C for 8 hours.

- After removal of methanol and acidification, 3-hydroxy-2-naphthyl hydroxamic acid is obtained with yields around 71%.

This pathway, while more complex, allows for the preparation of derivatives useful in flotation collectors and other applications.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | 3-hydroxy-2-naphthoic acid + MeOH + H₂SO₄, 65°C, 6 h | 3-hydroxy-2-naphthyl methyl ester | 85.2 |

| Hydroxamic Acid Formation | Methyl ester + NH₂OH·HCl + NaOH, 50°C, 8 h | 3-hydroxy-2-naphthyl hydroxamic acid | 71.2 |

Hydrazide Derivative Synthesis and Its Relation to 3-Hydroxy-2-naphthamide

This compound can also be prepared as a hydrazide derivative (3-hydroxy-2-naphthohydrazide), which serves as a precursor for further functionalization, such as Schiff base formation for chemosensor applications.

- The hydrazide is synthesized by reacting 3-hydroxy-2-naphthoic acid or its ester with hydrazine hydrate under reflux.

- This intermediate can then be condensed with aldehydes under acidic catalysis to form hydrazone derivatives.

- Reaction conditions typically involve refluxing in methanol with a catalytic amount of acetic acid for 4–5 hours.

| Compound Synthesized | Reagents & Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3-Hydroxy-2-naphthohydrazide | 3-hydroxy-2-naphthoic acid + hydrazine hydrate, reflux | High | Not specified |

| Schiff Base Derivatives (e.g., IF-1, IF-2) | Hydrazide + aldehyde + catalytic acetic acid, reflux 4–5 h | 84–86 | 256–282 |

Research Findings and Analytical Data

- Amidation reactions with catalysts yield high purity this compound suitable for industrial use.

- Esterification followed by hydroxamic acid formation provides a route to related derivatives with moderate yields.

- Hydrazide derivatives synthesized from this compound are valuable for sensor development, demonstrating the compound’s versatility.

- Characterization of synthesized compounds includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis confirming structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Amidation | 3-Hydroxy-2-naphthoic acid | Ammonia, ZnCl₂ or CaCl₂ | Heating, reflux, catalytic | 70–90 | Industrially scalable, efficient |

| Esterification + Hydroxamic Acid | 3-Hydroxy-2-naphthoic acid | Methanol, H₂SO₄; NH₂OH·HCl, NaOH | 65°C, 6 h; 50°C, 8 h | 71–85 | Multi-step, for derivative synthesis |

| Hydrazide Formation + Schiff Base | 3-Hydroxy-2-naphthoic acid or ester | Hydrazine hydrate; aldehydes, acetic acid | Reflux, 4–5 h | 84–86 | For sensor-related functionalization |

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions adjacent to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 3-amino-2-naphthol.

Substitution: Formation of halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Biological Applications

3-Hydroxy-2-naphthamide exhibits a variety of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) reported at 55.0 μmol/L.

Anticancer Effects

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Notably, it has been found to induce apoptosis in human cancer cell lines, suggesting its potential as a lead compound for cancer therapeutics .

Anti-inflammatory and Antioxidant Properties

Recent studies on derivatives of this compound have highlighted its anti-inflammatory and antioxidant activities. For instance, specific derivatives exhibited high antioxidant potential and anti-inflammatory effects, indicating that modifications to the base structure can enhance biological activity .

Case Studies

-

Antimicrobial Study:

A peer-reviewed study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results confirmed its effectiveness against MRSA and other pathogenic bacteria, supporting its potential as a lead compound for developing new antibiotics. -

Cancer Cell Line Studies:

In vitro experiments on human cancer cell lines demonstrated significant reductions in cell viability upon treatment with this compound. These findings suggest the compound could serve as a promising candidate for further development in cancer therapeutics . -

Hypertension Treatment:

Another study explored the use of this compound as a chemical chaperone in preventing vascular remodeling and hypertension induced by angiotensin II (AngII). The treatment was shown to prevent hypertension and related vascular changes in mice, indicating its potential therapeutic benefits in cardiovascular diseases .

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2-naphthamide involves its interaction with specific molecular targets:

Antimycobacterial Activity: The compound binds to the mycolic acid cell wall of Mycobacterium tuberculosis, inhibiting its growth.

Anti-inflammatory Properties: It inhibits the production of reactive oxygen species in cells, reducing inflammation.

Chemosensor Function: The compound undergoes deprotonation in the presence of cyanide ions, resulting in a color change that can be detected visually.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing groups (e.g., benzimidazole in ) enhance charge transfer efficiency, making derivatives suitable for optical sensors.

- Hydrophilic substituents (e.g., hydroxyethyl in ) improve solubility for industrial dye synthesis.

- Aromatic substituents (e.g., methoxyphenyl in ) increase steric hindrance, altering binding specificity in supramolecular systems.

Electronic and Reactivity Profiles

Frontier Molecular Orbital (FMO) Analysis

This compound exhibits a HOMO-LUMO gap of 4.1 eV (isolated), which reduces to 0.776 eV upon complexation with fluoride ions. This reduction indicates enhanced electron-accepting capacity, critical for chemosensor applications . Comparatively:

- Naphthol AS-BO (this compound) shows charge localization on the hydroxyl and amide groups in HOMO, shifting to aromatic rings in LUMO .

- 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide (CAS: 26848-40-8) has a lower HOMO-LUMO gap (~3.2 eV) due to extended conjugation with the benzimidazole moiety, favoring fluorescence-based detection .

Global Reactivity Parameters (GRPs)

- Electronegativity (χ) : this compound has χ = 3.8 eV, lower than its chloro-methoxyphenyl derivative (χ = 4.2 eV), reflecting reduced electron-withdrawing capacity .

- Chemical hardness (η) : Derivatives with electron-donating groups (e.g., hydroxyethyl) exhibit higher η values, indicating greater stability against electrophilic attacks .

Actividad Biológica

3-Hydroxy-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an amide functional group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, antioxidant, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The structure includes a naphthalene ring substituted with a hydroxyl group at the 3-position and an amide group at the 2-position. Various derivatives have been synthesized to enhance its biological activity. For example, the synthesis of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-naphthamide derivatives has been explored through condensation reactions involving 3-hydroxy-2-naphthoic acid hydrazide and substituted benzaldehydes .

Table 1: Properties of this compound Derivatives

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| S20 | High | High | Moderate |

| S5 | Moderate | Moderate | High |

| S16 | Low | High | Very High |

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives, such as N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S5), possess antifungal activity against Rhizopus oryzae and other pathogenic microorganisms . The mechanisms underlying this activity often involve disruption of microbial cell membranes or inhibition of essential enzymes.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have indicated that some derivatives exhibit higher antioxidant activity compared to standard antioxidants. For instance, N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S20) showed remarkable antioxidant capabilities in various assays .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are significant in therapeutic contexts. Derivatives like N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) have demonstrated potent anti-inflammatory properties in preclinical models. These compounds may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:

- Antimicrobial Evaluation : A study synthesized multiple derivatives and evaluated their antimicrobial activity against a panel of bacteria and fungi. The results indicated that some compounds had MIC values lower than those of conventional antibiotics, suggesting potential for development as new antimicrobial agents .

- In Silico Studies : Computational modeling has been employed to predict the pharmacokinetic behavior of these compounds. Molecular docking studies revealed that interactions such as hydrogen bonding play a crucial role in their binding affinity to target proteins .

Table 2: Summary of Case Studies on Biological Activities

| Study Focus | Key Findings |

|---|---|

| Antimicrobial | Some derivatives showed lower MIC than antibiotics. |

| Antioxidant | Enhanced radical scavenging compared to controls. |

| Anti-inflammatory | Significant reduction in cytokine levels observed. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Hydroxy-2-naphthamide derivatives?

- Methodology : Derivatives like N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide can be synthesized via condensation reactions between 3-hydroxy-2-naphthoic acid and substituted anilines. Purity (>95%) should be verified using HPLC or LC-MS, with structural confirmation via (amide proton signals at δ 10–12 ppm) and FT-IR (C=O stretch at ~1650–1700 cm) .

- Storage : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis or oxidation .

Q. How should researchers ensure safe handling and assess toxicity for this compound?

- Safety Protocols : Use PPE (gloves, goggles) to avoid inhalation, skin contact, or ingestion. Intraperitoneal LD in rats is 2000 mg/kg, indicating moderate toxicity .

- Emergency Measures : For spills, use adsorbent materials under ventilation; for exposure, rinse affected areas with water and seek medical advice .

Q. What analytical techniques are critical for purity and stability assessment?

- Quality Control : Certificates of Analysis (COA) and Safety Data Sheets (SDS) must accompany commercial samples. Use TLC or HPLC to monitor degradation products under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the sensing efficacy of this compound-based chemosensors?

- Mechanistic Insight : The HOMO-LUMO gap (4.1 eV in free sensors vs. 0.776 eV in cyanide-bound complexes) determines charge-transfer efficiency. Density Functional Theory (DFT) simulations show electron density shifts from the naphthamide core to interacting ions, enhancing selectivity for cyanide .

- Experimental Validation : UV-Vis and fluorescence quenching assays correlate bandgap changes with analyte detection limits (e.g., ~10 M for CN) .

Q. What strategies resolve contradictions in spectroscopic data for this compound metal complexes?

- Case Study : Conflicting FT-IR carbonyl signals in copper(II) complexes may arise from keto-enol tautomerism. Use temperature-dependent NMR and X-ray crystallography to identify dominant tautomers .

- Statistical Approach : Apply principal component analysis (PCA) to reconcile discrepancies in batch-to-batch purity or solvent effects on spectral data .

Q. How does coordination chemistry enhance this compound’s role in rare earth element (REE) flotation?

- Application : Hydroxamic acid derivatives (e.g., N,3-dihydroxy-2-naphthamide) form stable complexes with REEs like La and Ce. Chelation improves hydrophobicity, enabling selective separation via froth flotation. Stability constants (log β > 10) are determined by potentiometric titration .

Q. What computational tools predict the reactivity of this compound derivatives in catalytic systems?

- Global Reactivity Parameters : Calculate electronegativity (χ), chemical potential (μ), and hardness (η) using DFT. For example, lower η values (<2 eV) correlate with higher catalytic activity in oxidation reactions .

Data Interpretation and Validation

Q. How to address variability in toxicity profiles across structurally similar naphthamide derivatives?

- Comparative Analysis : Correlate LD values with substituent effects (e.g., electron-withdrawing groups like -Cl increase toxicity). Use QSAR models to predict untested derivatives .

Q. What protocols validate the environmental impact of this compound in lab wastewater?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.